molecular formula C18H18ClN3O B2814751 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea CAS No. 905761-46-8

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea

Cat. No.: B2814751
CAS No.: 905761-46-8
M. Wt: 327.81
InChI Key: ZMHCABWDECNSEA-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea is an organic compound that belongs to the class of ureas. This compound features a unique structure with a chlorophenyl group, a dihydropyrrol group, and a tolyl group attached to a central urea moiety. Its distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the isocyanate precursor could be 3-chlorophenyl isocyanate, and the amine could be 3,4-dihydro-2H-pyrrol-5-amine.

    Substitution Reactions: The tolyl group can be introduced through a substitution reaction involving a suitable tolyl halide and the urea intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, nitrates, and other electrophiles or nucleophiles.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific proteins, enzymes, or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways, enzyme activities, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

    1-(3-chlorophenyl)-3-(p-tolyl)urea: Lacks the dihydropyrrol group, which may affect its reactivity and biological activity.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea: Lacks the chlorophenyl group, potentially altering its chemical properties and applications.

Uniqueness: 1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-13-7-9-15(10-8-13)21-18(23)22(17-6-3-11-20-17)16-5-2-4-14(19)12-16/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHCABWDECNSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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